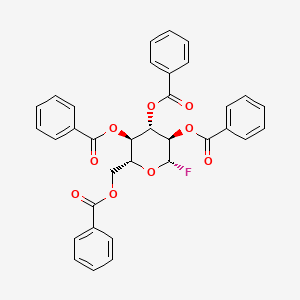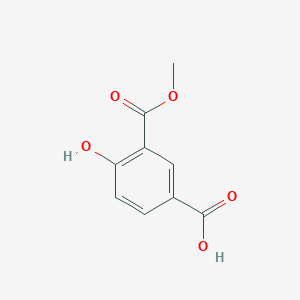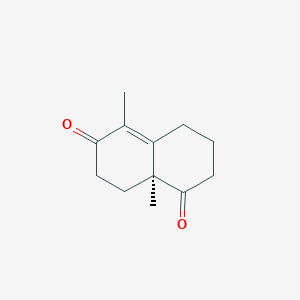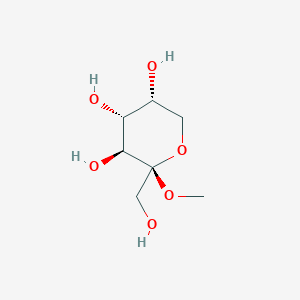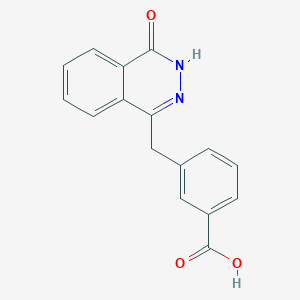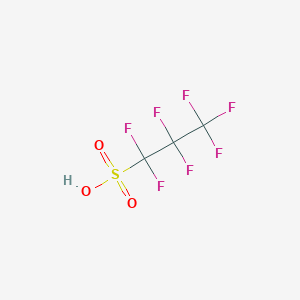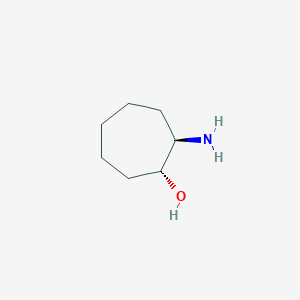
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triol is a useful research compound. Its molecular formula is C13H18O5S and its molecular weight is 286.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Methods
The compound (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triol has been synthesized through various approaches. Liu, Li, Lu, and Miao (2008) developed a convenient synthesis method for a structurally similar compound, using 4-bromo-2-(bromomethyl)-1-chlorobenzene as a starting material, avoiding undesired isomers (Liu, Li, Lu, & Miao, 2008). Similarly, Liu, Li, Qin-Hua Li, Yang, and Lu (2010) described the synthesis of a related compound, achieving a significant overall yield (Liu, Li, Qin-Hua Li, Yang, & Lu, 2010).
Novel Synthesis Techniques
Research by Hijji et al. (2021) illustrates a novel microwave-assisted synthesis technique for a water-soluble Pyran-2,4,5-triol Glucose amine Schiff Base Derivative, a derivative of a structurally related compound. This method proved efficient, yielding high purity products with short reaction times (Hijji, Rajan, Ben Yahia, Mansour, Zarrouk, & Warad, 2021).
Catalyst Development
Research by Nikpassand and Jafari Farshami (2020) explored the use of 2-Amino glucose, a structurally similar compound, for synthesizing NiFe2O4@SiO2nPr@amino glucose. This compound was used as a magnetically separable catalyst for synthesizing novel organic compounds, demonstrating eco-friendly and high-yield synthesis methods (Nikpassand & Jafari Farshami, 2020).
Potential Biological Applications
Harding et al. (2003) investigated the use of dipyranones, including compounds like (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triol, for the synthesis of C-linked disaccharide analogues. These compounds showed promise for biological applications, including potential interactions with proteins like LacI (Harding, Hodgson, Majid, McDowall, & Nelson, 2003).
Solubility Studies
Gong, Wang, Zhang, and Qu (2012) conducted solubility studies on compounds similar to (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triol. Understanding the solubility properties of such compounds is essential for their application in various scientific fields (Gong, Wang, Zhang, & Qu, 2012).
Propriétés
IUPAC Name |
2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5S/c1-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)18-13/h2-5,9-17H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCLIQLFPVKINX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


